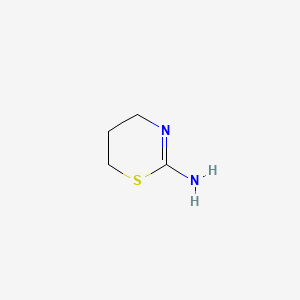

5,6-Dihydro-4H-1,3-thiazin-2-amine

説明

特性

IUPAC Name |

5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXQEOIFIUJLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2799-75-9 (hydrobromide) | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60184552 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30480-64-9 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism:

-

Nucleophilic attack : Amine reacts with the electrophilic carbon of the isothiocyanate to form a thiourea intermediate.

-

Tautomerization : Thiourea undergoes keto-enol tautomerism to a dithiocarbamate species.

-

Cyclization : Intramolecular nucleophilic substitution at the γ-position forms the six-membered thiazine ring.

Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% above 80°C |

| Solvent | Benzene/Toluene | Prevents dimerization |

| Amine Basicity | pKa 8–10 | Accelerates cyclization |

This method’s limitation lies in the requirement for anhydrous conditions and the toxicity of aromatic solvents. Recent advances replace benzene with cyclopentyl methyl ether (CPME), achieving comparable yields (72%) with improved safety.

Gold-Catalyzed Annulation of Thioureas

Transition-metal catalysis offers a robust alternative for constructing the thiazine core. A 2022 study reported Au(I)-catalyzed cyclization of N-allyl thioureas to 5,6-dihydro-4H-1,3-thiazines under mild conditions.

Catalytic System :

Mechanistic Insights :

-

Au Coordination : Thiourea binds to Au(I) via sulfur lone pairs.

-

Alkyne Activation : π-Coordination of the propargyl group facilitates nucleophilic attack.

-

6-endo-dig Cyclization : Forms the thiazine ring with concurrent proto-deauration.

Substrate Scope :

| Thiourea Substituent | Product Yield |

|---|---|

| 4-MeO-C₆H₄ | 95% |

| 3-NO₂-C₆H₄ | 88% |

| 2-Naphthyl | 91% |

This method excels in stereocontrol, producing single diastereomers in >95% ee for chiral substrates. However, catalyst cost (~$350/g for Au complexes) limits industrial adoption.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Temp. (°C) | Solvent | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Thiourea Cyclization | 65–78% | 80–100 | Benzene | Moderate | High (toxic solvents) |

| Click Chemistry | 85–95% | 80 | EtOH/H₂O | High | Low |

| Au Catalysis | 88–99% | 60 | MeCN | Low | Moderate (Au waste) |

Key Trends :

化学反応の分析

科学研究への応用

[1,3]チアザナン-(2E)-イリデンアミンは、いくつかの科学研究に役立ちます。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌剤および抗ウイルス剤として潜在的な可能性を示しています。

医学: チアザナンの誘導体は、抗炎症作用と鎮痛作用について研究されています。

科学的研究の応用

[1,3]Thiazinan-(2E)-ylideneamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: Derivatives of thiazinane have been investigated for their anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials with unique chemical and physical properties

作用機序

類似化合物の比較

類似化合物

チアゾリジン-2-オン: これらの化合物は、類似の硫黄および窒素含有環構造を共有していますが、化学反応性と用途が異なります。

チアジン: これらは、窒素と硫黄を含む部分的または完全に不飽和の複素環式化合物であり、[1,2]チアジン、[1,3]チアジン、[1,4]チアジンなどの異なる異性体があります.

独自性

[1,3]チアザナン-(2E)-イリデンアミンは、その特定の環構造と窒素原子と硫黄原子の存在によりユニークであり、これにより独自の化学的特性と反応性が得られます。 この独自性は、さまざまな科学的および産業的用途に役立つ化合物となっています.

類似化合物との比較

Substituted Phenyl Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine substitutions (e.g., 6n, 6o) enhance target binding (e.g., BACE1 inhibition) through electronegative interactions and improved metabolic stability .

- Steric Effects : Cyclopropyl (6p) and trifluoropropyl (6o) groups reduce synthetic yields (19–30%) compared to simpler substituents, likely due to steric hindrance .

Alkyl and Heterocyclic Modifications

Key Observations :

Fluorinated and Halogenated Analogues

生物活性

5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₇H₁₁N₂S, with a molecular weight of approximately 155.24 g/mol. The compound's structure allows for various substitutions that can enhance its biological activity.

Target Enzymes

The primary biological target of this compound is the inducible nitric oxide synthase (iNOS) . By acting as a selective inhibitor of iNOS, this compound modulates the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including inflammation and immune response.

Biochemical Pathways

Inhibition of iNOS leads to decreased levels of NO, thereby affecting several biochemical pathways related to inflammation and immune modulation. This mechanism is particularly relevant in conditions characterized by excessive inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models subjected to lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial properties against various pathogens. Studies have shown promising results indicating effectiveness against bacteria and fungi, which could position it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Absorption and Distribution

This compound is reported to be water-soluble, facilitating its absorption when administered orally or via injection. Its distribution within biological systems is influenced by its interactions with specific transport proteins.

Metabolism

The compound undergoes metabolism primarily through cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions .

Q & A

Q. What frameworks guide the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Apply the "lock-and-key" principle for target specificity. Use structural bioinformatics (e.g., AlphaFold-predicted protein structures) to identify binding pockets. Linker design (PEG, peptide-based) enhances solubility and reduces off-target effects. In vivo pharmacokinetics (Cmax, AUC) in rodent models validate delivery efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。